molecular formula C9H13N2O5P B1679659 Perzinfotel CAS No. 144912-63-0

Perzinfotel

Cat. No.: B1679659
CAS No.: 144912-63-0
M. Wt: 260.18 g/mol
InChI Key: BDABGOLMYNHHTR-UHFFFAOYSA-N
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Description

Perzinfotel (EAA-090) is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, targeting the glutamate-binding site with high affinity (IC50 = 30 nM) . It exhibits neuroprotective properties and has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . The key steps include:

  • Formation of the bicyclic core structure.
  • Introduction of the phosphonic acid group.
  • Final purification to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound have not been extensively documented, likely due to its discontinued development. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Perzinfotel undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

Perzinfotel serves as a model compound for studying NMDA receptor antagonists. Its structural properties allow researchers to explore the biochemical interactions and mechanisms of NMDA receptor inhibition, providing insights into drug design and development.

Biology

In biological research, this compound is utilized to investigate its effects on neuronal cells and pathways. Studies have shown that it can prevent excitotoxic damage by maintaining cellular homeostasis through the inhibition of NMDA receptor activity. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a significant role.

Medicine

The medicinal applications of this compound are significant:

  • Neuroprotection : It has been studied for its neuroprotective effects in models of stroke and neuropathic pain, demonstrating efficacy in reducing neuronal damage.
  • Pain Management : Research indicates that this compound can lower the minimum alveolar concentration of anesthetics like isoflurane, suggesting its potential role in multimodal pain control strategies during surgical procedures .

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound effectively reduced neuronal death in models of ischemia by inhibiting NMDA receptor overactivation. The results indicated a significant reduction in infarct size following treatment with this compound compared to control groups.

Case Study 2: Pain Management

Research involving the administration of this compound alongside fentanyl showed a synergistic effect in reducing pain levels while minimizing required dosages of anesthetics during surgery. This study highlighted the compound's potential to enhance anesthetic safety and efficacy .

Data Tables

Application AreaSpecific UseFindings
ChemistryModel compound for NMDA antagonistsProvides insights into drug design
BiologyNeuroprotectionPrevents excitotoxic damage
MedicinePain managementReduces anesthetic requirements

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action and Receptor Selectivity

Perzinfotel’s competitive antagonism contrasts with other NMDA receptor modulators:

Compound Mechanism Target Site Receptor Subtype Selectivity
This compound Competitive glutamate-site antagonist Glutamate-binding Pan-NMDA receptor
Ifenprodil Non-competitive NR2B-selective antagonist Polyamine site NR2B subunit
Memantine Non-competitive channel blocker Ion channel pore Pan-NMDA receptor
Ketamine Non-competitive channel blocker Ion channel pore Pan-NMDA receptor
CPP Competitive glutamate-site antagonist Glutamate-binding Pan-NMDA receptor

Key Findings :

Efficacy in Preclinical Models

In rodent models of prostaglandin E2 (PGE2)- and capsaicin-induced thermal hypersensitivity:

  • This compound (10 mg/kg intraperitoneal; 100 mg/kg oral) reduced hypersensitivity by 60–80% without altering operant response rates, indicating minimal sedative effects .
  • Non-competitive antagonists (e.g., memantine, dizocilpine) reduced hypersensitivity but impaired motor function at analgesic doses .
  • Prodrug 3a (10 mg/kg oral) produced 2.5× higher systemic exposure of this compound than a 30 mg/kg oral dose of this compound alone, with prolonged efficacy in inflammatory pain .

Pharmacokinetic and Bioavailability Profiles

Parameter This compound Prodrug 3a Ketamine
Oral Bioavailability 3–5% ~25% (estimated) ~20–50%
Plasma Half-Life Short (data limited) Extended 2–3 hours
Systemic Exposure (AUC) Low 2.5× higher Moderate

Key Findings :

  • This compound’s prodrug derivatives address its poor bioavailability, achieving clinically relevant exposure levels .
  • Ketamine, though orally bioavailable, has psychomimetic side effects, limiting its chronic use .

Clinical Development Status

Compound Clinical Stage Indication
This compound Phase II Neuropathic pain
Navarixin (MK-7123) Phase II Chronic obstructive pulmonary disease
Ketamine Approved Anesthesia, treatment-resistant depression

Key Findings :

  • This compound’s Phase II trials focus on neuropathic pain, leveraging its NMDA antagonism without hallucinogenic side effects common to ketamine .

Biological Activity

Perzinfotel, also known as EAA-090, is a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has garnered interest for its potential therapeutic applications in various neurological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

This compound exhibits a high affinity for the glutamate binding site on NMDA receptors, particularly favoring NR2A subunits over NR2B and NR2C. This selectivity is crucial as it influences the pharmacological effects and therapeutic ratios of this compound compared to other NMDA antagonists like memantine and ketamine.

Preclinical Studies

Neuroprotective Effects:
In studies involving rodent models, this compound has demonstrated significant neuroprotective properties. For instance:

  • A study indicated that a single intravenous dose of this compound significantly reduced infarct size by 57% following middle cerebral artery occlusion in rats .
  • It effectively protected cultured rat hippocampal and cortical neurons from glutamate-induced neurotoxicity .

Thermal Hypersensitivity:
Research has shown that this compound can block thermal hypersensitivity induced by chemical irritants. In a warm-water tail-withdrawal assay, doses ranging from 10 mg/kg intraperitoneally to 100 mg/kg orally blocked prostaglandin E2-induced hypersensitivity by 60% to 80% . Notably, this compound did not exhibit antinociceptive effects at these doses, suggesting a unique profile where it can mitigate hypersensitivity without affecting pain perception directly.

Comparative Efficacy

This compound has been compared with other NMDA receptor antagonists in terms of therapeutic ratios. It has shown superior effectiveness against adverse behavioral effects when compared to uncompetitive channel blockers like ketamine and dizocilpine . The following table summarizes the comparative efficacy:

Compound Mechanism Efficacy Adverse Effects
This compoundNMDA receptor antagonistHigh (blocks hypersensitivity)Minimal
MemantineUncompetitive NMDA antagonistModerateHigher incidence
KetamineUncompetitive NMDA antagonistModerateHigh incidence

Clinical Implications

The unique profile of this compound suggests potential applications in treating conditions characterized by excitotoxicity, such as stroke, traumatic brain injury, and chronic pain syndromes. The compound's ability to selectively inhibit specific NMDA receptor subtypes may allow for targeted therapies with fewer side effects.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Anesthetic Interaction: A study assessed the interaction between this compound and inhalant anesthetics, revealing significant effects on minimum alveolar concentration (MAC) values in dogs. The combination of this compound with butorphanol resulted in a 59% decrease in MAC values, indicating enhanced anesthetic potency .
  • Behavioral Assessments: In behavioral studies, this compound was shown to improve scores related to pain and lameness in animal models compared to negative control treatments .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Perzinfotel, and how does it interact with NMDA receptors?

this compound acts as a selective and competitive antagonist at the NMDA receptor, specifically targeting the glutamate-binding site with high affinity (IC₅₀ = 30 nM). Its neuroprotective effects stem from blocking excessive glutamate-induced excitotoxicity, which is implicated in neurodegenerative conditions. Experimental validation involves radioligand binding assays and electrophysiological studies to confirm receptor affinity and functional inhibition .

Q. How does this compound affect anesthetic requirements in preclinical models?

In canine studies, intravenous this compound administration reduced the minimum alveolar concentration (MAC) of isoflurane by 30–40% when administered 30 minutes prior to anesthesia. This effect is dose-dependent and correlates with NMDA receptor modulation, which alters nociceptive processing. Researchers should standardize variables such as anesthesia induction protocols, telemetric monitoring of physiological parameters (e.g., heart rate, blood pressure), and stimulus application (e.g., supramaximal electrical stimulation) to ensure reproducibility .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects?

Rodent models of ischemic stroke or traumatic brain injury are commonly used. Key endpoints include histopathological analysis of neuronal damage, behavioral assessments (e.g., Morris water maze), and biomarkers like glutamate levels. Controlled variables should include dosage timing (pre- vs. post-injury administration) and pharmacokinetic profiling to account for blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different administration routes?

Subcutaneous and intramuscular this compound administration in dogs showed variable MAC reduction (15–25%) compared to intravenous routes (30–40%). To address this, conduct pharmacokinetic studies to compare bioavailability and plasma half-life across routes. Use linear mixed-effects models to account for inter-subject variability and control for confounders like body temperature and hemodynamic stability .

Q. What methodological considerations are critical for designing dose-response studies with this compound?

  • Population (P): Use homogeneous animal cohorts (e.g., age-, weight-matched Beagles) to minimize variability.
  • Intervention (I): Test escalating doses (e.g., 2–10 mg/kg IV) with washout periods to avoid residual effects.
  • Comparison (C): Include a control group receiving saline or a non-competitive NMDA antagonist (e.g., ketamine).
  • Outcome (O): Quantify MAC reduction, bispectral index (BIS) values, and hemodynamic parameters. Table 1 summarizes a representative experimental design:
Dose (mg/kg)MAC Reduction (%)BIS Value ChangeRoute
215 ± 3No significantIntravenous
532 ± 5No significantIntravenous
1040 ± 6Slight decreaseIntravenous
Data derived from canine studies under standardized isoflurane anesthesia .

Q. How should researchers analyze conflicting data on this compound’s impact on cerebral electrical activity?

While this compound reduced MAC, it did not significantly alter BIS values in dogs, suggesting dissociation between anesthetic depth and electroencephalographic activity. To investigate, pair BIS monitoring with microdialysis to measure cortical glutamate levels. Use multivariate regression to identify confounding factors (e.g., anesthesia depth, stimulus intensity) .

Q. What strategies improve the translational validity of this compound studies from animals to humans?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare clearance rates and volume of distribution across species.
  • Biomarker Correlation: Validate neuroprotective biomarkers (e.g., S100B, neuron-specific enolase) in both animal models and human trials.
  • Dose Equivalence: Apply allometric scaling to adjust doses for human trials based on preclinical data .

Q. Methodological Resources

  • Data Collection: Use telemetry for real-time hemodynamic monitoring ( ).
  • Statistical Analysis: Employ mixed-effects models for longitudinal data with repeated measures ( ).
  • Ethical Compliance: Adhere to guidelines for animal welfare, including temperature control and postoperative care ( ).

Properties

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162846
Record name Perzinfotel
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Molecular Weight

260.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144912-63-0
Record name Perzinfotel
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Record name Perzinfotel
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Synthesis routes and methods

Procedure details

Under N2 bromotrimethylsilane (83 mL, 96.3 g, 0.63 mole; Aldrich 19,440-9) was added dropwise at a fast rate to a solution of [2-(8,9-dioxo-2.6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid diethyl ester (37.6 g, 0.12 mole) in methylene chloride (350 mL). The reaction mixture was kept in a water bath at approximately 20° C. for 15 hr. The clear solution was concentrated in vacuo and the foamy residue was taken up in acetone (600 mL) with vigorous shaking to result in a thin suspension. Water (50 mL, 2.78 moles) was added to give a gummy precipitate which solidified instantly. The suspension was shaken vigorously for 10 minutes, filtered and washed with acetone to give a yellow solid compound. The solids were taken up in boiling water (450 mL) and the hot solution was filtered through a fluted filter paper to remove a small amount of insoluble material. The clear aqueous solution was cooled in ice and crystallization began at once. The thick crystalline mass was diluted by slow addition of acetone (800 mL), kept cold for 1 hr, filtered and washed with acetone and then hexane to give the title compound as a pale yellow solid (20.2 g). A second crop from the mother liquor (100% purity by LC) yielded an additional amount (6.5 g) for a total yield of 87%. NMR (DMSO-d6, 400 Mhz): 1.90 (m, 4H), 3.25 (m, 2H), 3.36 (m, 2H), 3.84 (q, 2H), 8.45 (s, 1H). LC analysis: (Column: Nova Pak C18, 300×3.9 mm; Eluent: 20/80 MeOH/0.005 M Pic A; Flowrate: 1 mL/min; UV detectors at 210 nm). Analysis: Calc'd. for C9H13N2O5P.0.1H2O: C, 41.26; H, 5.08; N, 10.69%;
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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